5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an ethylsulfonyl group at the 5-position, an o-tolyl group at the 4-position, and an amine group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, where the pyrimidine derivative is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and o-tolyl groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonyl group can enhance solubility and stability, while the o-tolyl group can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(2-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
WYHZZFHBEUNPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.